molecular formula C18H20N2O6S B2689159 N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide CAS No. 1790749-83-5

N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide

Cat. No. B2689159
CAS RN: 1790749-83-5
M. Wt: 392.43
InChI Key: QEFILDIDLUNOLL-UHFFFAOYSA-N
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Description

“N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide” is a chemical compound. The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl group . This group is part of the benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit, which has been studied for its anti-inflammatory properties .

Scientific Research Applications

Antioxidant Activity and Coordination Complexes

Research has focused on the synthesis and characterization of pyrazole-acetamide derivatives, including their coordination with Co(II) and Cu(II) ions, leading to the formation of complexes with significant antioxidant activity. These studies highlight the impact of hydrogen bonding on self-assembly processes within these complexes (Chkirate et al., 2019).

Enzyme Inhibitory Potential

New sulfonamides containing benzodioxane and acetamide moieties have been synthesized to explore their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. This research underscores the potential therapeutic applications of these compounds in treating diseases associated with enzyme dysfunction (Abbasi et al., 2019).

Antimalarial and COVID-19 Drug Potential

Sulfonamide derivatives have been investigated for their reactivity and potential as antimalarial agents. This research also explores their application in COVID-19 drug development through computational calculations and molecular docking studies, highlighting the multifaceted applications of these compounds (Fahim & Ismael, 2021).

Antitumor Activity

The antitumor activity of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings has been evaluated, indicating potential in cancer therapy. This research emphasizes the pharmacological importance of structurally diverse acetamide derivatives in targeting various cancer cell lines (Yurttaş et al., 2015).

Antibacterial Applications

Synthesis and investigation of antibacterial potential have been conducted on N-substituted sulfonamides incorporating a benzodioxane moiety. This work demonstrates the significant therapeutic potential against various bacterial strains, highlighting the importance of these compounds in developing new antibacterial agents (Abbasi et al., 2016).

properties

IUPAC Name

N-[4-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-12(21)20-14-3-5-15(6-4-14)27(23,24)19-11-16(22)13-2-7-17-18(10-13)26-9-8-25-17/h2-7,10,16,19,22H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFILDIDLUNOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide

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